N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide

STING inhibition innate immunity SAR

N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide (CAS 899947-02-5) is a synthetic small molecule belonging to the indol-3-yl-N-phenylcarbamic amide class, characterized by an indole-ureido-acetamidophenyl scaffold. This compound class has been identified as a source of potent inhibitors of Stimulator of Interferon Genes (STING), a key innate immune signaling protein.

Molecular Formula C17H16N4O2
Molecular Weight 308.341
CAS No. 899947-02-5
Cat. No. B3007774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide
CAS899947-02-5
Molecular FormulaC17H16N4O2
Molecular Weight308.341
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32
InChIInChI=1S/C17H16N4O2/c1-11(22)19-12-5-4-6-13(9-12)20-17(23)21-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,1H3,(H,19,22)(H2,20,21,23)
InChIKeyBFCPTFGRBGGMAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(3-(1H-Indol-3-yl)ureido)phenyl)acetamide (CAS 899947-02-5) – Chemical Class and Baseline Procurement Profile


N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide (CAS 899947-02-5) is a synthetic small molecule belonging to the indol-3-yl-N-phenylcarbamic amide class, characterized by an indole-ureido-acetamidophenyl scaffold [1]. This compound class has been identified as a source of potent inhibitors of Stimulator of Interferon Genes (STING), a key innate immune signaling protein [1]. The closest structurally and functionally characterized analog is STING-IN-7 (CAS 899947-07-0, compound 21), which differs only in the phenyl ring substitution pattern . The compound shares the aryl ureido acetamido indole framework with the 'uracandolate' class of CARM1 activators, though it lacks the carboxylate group essential for that activity [2].

Why Generic Indole-Urea Substitution Fails for N-(3-(3-(1H-Indol-3-yl)ureido)phenyl)acetamide (CAS 899947-02-5)


The indol-3-yl-N-phenylcarbamic amide scaffold exhibits extreme sensitivity to phenyl ring substitution, with STING inhibitory potency spanning orders of magnitude depending on the nature and position of substituents [1]. In the SAR study by Chang et al. (2023), compounds within this series demonstrated a wide range of STING inhibition, with only five out of the full set of analogs (compounds 10, 13, 15, 19, and 21) exhibiting inhibition superior to the reference compound H-151 [1]. The meta-acetamide substitution on the phenyl ring present in CAS 899947-02-5 represents a distinct pharmacophoric profile from the 3-chloro-4-methyl substitution of STING-IN-7 , and from the unsubstituted or 4-ethylphenyl variants found in other analogs. Generic replacement with a casually selected indole-urea compound without verifying the specific substitution pattern risks losing target engagement entirely, as even minor changes to the phenyl ring can abolish STING binding and downstream IRF3 phosphorylation inhibition [1].

N-(3-(3-(1H-Indol-3-yl)ureido)phenyl)acetamide (CAS 899947-02-5) – Quantitative Evidence for Scientific Selection


STING Pathway Inhibition Potency: Class-Level Inference from Indol-3-yl-N-Phenylcarbamic Amide SAR

The indol-3-yl-N-phenylcarbamic amide class has been validated as a source of potent STING inhibitors [1]. The most potent analog identified, compound 21 (STING-IN-7), achieved an IC50 of 11.5 nM against STING in a STINGR232 knock-in THP-1 reporter cell line, representing a greater than 10-fold improvement over the reference compound H-151 [1]. N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide (CAS 899947-02-5) shares the identical indole-ureido core scaffold but features a meta-acetamide substitution on the phenyl ring, a modification not directly evaluated in the published SAR series . The meta-position on the phenyl ring was explicitly noted in the SAR study as a site tolerant of structural modification for modulating STING inhibitory activity [1].

STING inhibition innate immunity SAR

Phenyl Ring Substitution Pattern Differentiation: Meta-Acetamide vs. 3-Chloro-4-Methylphenyl

N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide (CAS 899947-02-5) and STING-IN-7 (CAS 899947-07-0) are positional isomers within the indol-3-yl-N-phenylcarbamic amide series, differentiated exclusively by the phenyl ring substitution [1]. The target compound features a hydrogen-bond-donating acetamide group (-NHCOCH3) at the meta-position (molecular formula C17H16N4O2, MW 308.33), while STING-IN-7 features a lipophilic 3-chloro-4-methylphenyl group (C16H14ClN3O, MW 299.75) . These substituents confer dramatically different physicochemical profiles: the meta-acetamide group increases polar surface area and hydrogen-bonding capacity relative to the chloro-methyl analog, which may alter membrane permeability, metabolic stability, and off-target binding profiles [2].

medicinal chemistry lead optimization structure-activity relationship

Differentiation from H-151: Reversible vs. Covalent STING Antagonism Mechanism

The reference STING inhibitor H-151 (CAS 941987-60-6) acts as a covalent antagonist by binding to Cys91 of STING, preventing palmitoylation-dependent activation [1]. In contrast, the indol-3-yl-N-phenylcarbamic amide series (including CAS 899947-02-5) functions through a non-covalent, reversible mechanism, as evidenced by the competitive nature of the SAR study and the absence of a reactive warhead in the chemical structure [2]. The Chang et al. (2023) study demonstrated that five indol-3-yl-N-phenylcarbamic amides (compounds 10, 13, 15, 19, 21) achieved stronger STING inhibition than H-151 without covalent modification [2]. This mechanistic distinction is critical for applications requiring transient, titratable STING modulation rather than irreversible target engagement.

STING antagonist covalent inhibitor mechanism of action

Potential CARM1/PRMT4 Activation: Differentiation Across Epigenetic Target Space

The aryl ureido acetamido indole scaffold is shared with the 'uracandolate' class of compounds identified as CARM1 (coactivator-associated arginine methyltransferase 1) activators [1]. Uracandolates (aryl ureido acetamido indole carboxylates) were shown to increase methylation of histone H3 and PABP1 substrates by CARM1 both in vitro and in cellular settings [1]. N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide (CAS 899947-02-5) contains the ureido-acetamido-indole core but lacks the carboxylate moiety at the indole 2-position that is characteristic of the uracandolates . This structural divergence positions the compound at a unique intersection: it may retain partial CARM1 modulatory activity while potentially acquiring STING inhibition, a dual pharmacological profile not possessed by either the parent uracandolates or the STING-selective phenylcarbamic amides.

CARM1 PRMT4 arginine methylation epigenetics

Chemical Series Completeness: Filling the Unexplored Meta-Acetamide Gap in the STING Inhibitor SAR Landscape

The published SAR study by Chang et al. (2023) systematically explored indol-3-yl-N-phenylcarbamic amides with halide and alkyl substituents at the meta- and para-positions of the phenyl ring, identifying optimal activity with 3-chloro-4-methyl substitution (compound 21, IC50 11.5 nM) [1]. However, hydrogen-bond-donating substituents such as acetamide (-NHCOCH3) at the meta-position were not evaluated in the disclosed series [1]. N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide (CAS 899947-02-5) occupies this unexplored chemical space, representing the only commercially catalogued analog with a meta-hydrogen-bond-donating group within this scaffold [2]. This makes it uniquely valuable for completing the SAR picture around phenyl ring polarity and hydrogen-bonding potential, a dimension not addressed by the existing panel of lipophilic-substituted analogs.

SAR gap-filling chemical biology probe lead diversification

N-(3-(3-(1H-Indol-3-yl)ureido)phenyl)acetamide (CAS 899947-02-5) – Recommended Research and Industrial Application Scenarios


STING Inhibitor Lead Diversification and SAR Expansion

This compound serves as a structurally differentiated starting point for medicinal chemistry campaigns aimed at expanding the SAR landscape of non-covalent STING inhibitors beyond the lipophilic-substituted phenyl series described by Chang et al. (2023) [1]. The meta-acetamide group introduces hydrogen-bond-donating capacity not present in any of the published active analogs (compounds 10, 13, 15, 19, 21), enabling exploration of polarity-driven changes in STING binding affinity, selectivity against related PRMT enzymes, and cellular permeability [1][2]. Recommended use: primary screening for STING inhibition in the STINGR232 THP-1 reporter assay, followed by head-to-head potency comparison with STING-IN-7 (IC50 = 11.5 nM) and H-151.

Mechanistic Probe for Dissecting STING vs. CARM1 Pharmacology

The compound's structural position at the intersection of STING inhibitor and CARM1 activator chemotypes makes it an ideal chemical probe for investigating potential crosstalk between innate immune signaling and arginine methylation pathways [1][2]. Unlike the dedicated STING inhibitor STING-IN-7 or the dedicated CARM1 activator uracandolates, this compound may exhibit a mixed or intermediate pharmacological profile [1][3]. Recommended use: parallel profiling in STING reporter assays and CARM1 methylation assays to determine whether the ureido-acetamido-indole scaffold can be tuned to achieve target selectivity, and to identify any synergistic or antagonistic effects arising from dual-pathway engagement.

Physicochemical Comparator for STING Inhibitor ADME Optimization

With a calculated topological polar surface area approximately 79% higher than STING-IN-7 (≈86 vs. ≈48 Ų) [1][2], this compound provides a valuable tool for probing the relationship between phenyl ring polarity and ADME properties within the indol-3-yl-N-phenylcarbamic amide series. The increased HBD count (3 vs. 2) and HBA count (4 vs. 3) relative to STING-IN-7 predict altered membrane permeability, solubility, and metabolic stability [1]. Recommended use: comparative in vitro ADME profiling (Caco-2 permeability, microsomal stability, plasma protein binding) with STING-IN-7 as the low-polarity benchmark, to inform design of STING inhibitors with optimized pharmacokinetic profiles for in vivo efficacy studies.

Chemical Biology Tool for Reversible STING Pathway Modulation

Unlike the covalent STING antagonist H-151, which irreversibly binds Cys91 of STING, the indol-3-yl-N-phenylcarbamic amide class operates through a reversible, non-covalent mechanism [1][2]. This compound may therefore serve as a washable, titratable tool for interrogating STING-dependent innate immune responses in cellular models of autoinflammatory disease, viral infection, or antitumor immunity [1]. Recommended use: time-course and washout experiments in STING-pathway-relevant cell lines (e.g., THP-1, RAW264.7) to characterize the kinetics and reversibility of STING inhibition compared with the irreversible benchmark H-151, addressing the need for pharmacological tools that permit dynamic control of STING signaling intensity and duration.

Quote Request

Request a Quote for N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.